

"2-Bromo-5-(2-fluoroethoxy)pyridine" molecular structure

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Compound of Interest

Compound Name: 2-Bromo-5-(2-fluoroethoxy)pyridine
CAS No.: 1699307-51-1
Cat. No.: B1380617

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Technical Deep Dive: 2-Bromo-5-(2-fluoroethoxy)pyridine

Molecular Architecture, Synthetic Protocols, and Applications in PET Radiochemistry

Executive Summary

2-Bromo-5-(2-fluoroethoxy)pyridine (CAS: 1699307-51-1) is a specialized heterocyclic building block critical to modern medicinal chemistry and positron emission tomography (PET) tracer development. Distinguished by its dual-functionality—a reactive electrophilic bromine handle at the C2 position and a metabolically robust 2-fluoroethoxy ether tail at C5—this molecule serves as a pivotal intermediate for constructing high-affinity ligands targeting neuroreceptors (e.g., nAChR, VAChT) and protein aggregates (Amyloid- β , Tau).

This guide provides a rigorous technical analysis of its structural properties, validated synthetic pathways, and strategic deployment in drug discovery, moving beyond basic catalog data to offer actionable experimental insights.

Molecular Architecture & Physicochemical Profile[1]

The utility of **2-bromo-5-(2-fluoroethoxy)pyridine** stems from its specific substitution pattern on the pyridine ring. The C2-bromine atom activates the ring for palladium-catalyzed cross-coupling, while the C5-(2-fluoroethoxy) moiety acts as a bioisostere for methoxy groups, enhancing metabolic stability and lipophilicity.

Structural Specifications

Property	Data
IUPAC Name	2-Bromo-5-(2-fluoroethoxy)pyridine
CAS Number	1699307-51-1
Molecular Formula	C ₇ H ₇ BrFNO
Molecular Weight	220.04 g/mol
SMILES	FCCOC1=CN=C(Br)C=C1
LogP (Predicted)	~1.8 – 2.1
TPSA	~22 Å ² (Ether + Pyridine N)
H-Bond Acceptors	2 (Pyridine N, Ether O)

Functional Zones

- Zone A (C2-Br): The "Synthetic Handle." High reactivity toward oxidative addition with Pd(0), facilitating Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.
- Zone B (C5-Ether): The "Pharmacophore/Tracer Motif." The fluoroethoxy chain is often the site of radiolabeling (using ¹⁸F) in the final tracer, or serves to block metabolic dealkylation common with simple methoxy groups.

Synthetic Methodologies

The synthesis of **2-bromo-5-(2-fluoroethoxy)pyridine** is typically achieved via the O-alkylation of 6-bromopyridin-3-ol. This route is preferred over direct fluorination due to the mild conditions and high regioselectivity.

Protocol: O-Alkylation of 6-Bromopyridin-3-ol

Objective: Synthesize **2-bromo-5-(2-fluoroethoxy)pyridine** from 6-bromopyridin-3-ol and 1-bromo-2-fluoroethane.

Reagents:

- Precursor: 6-Bromopyridin-3-ol (1.0 eq)
- Alkylating Agent: 1-Bromo-2-fluoroethane (1.5 eq) or 2-Fluoroethyl tosylate
- Base: Cesium Carbonate (Cs_2CO_3) (2.0 eq) or Potassium Carbonate (K_2CO_3)
- Solvent: DMF or Acetonitrile (anhydrous)

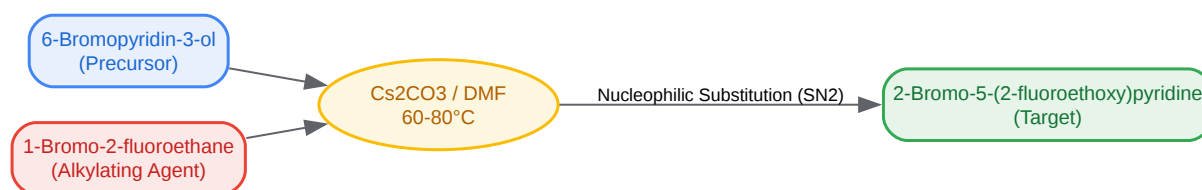
Step-by-Step Workflow:

- Dissolution: Charge a reaction vessel with 6-bromopyridin-3-ol and anhydrous DMF (0.2 M concentration).
- Deprotonation: Add Cs_2CO_3 . Stir at ambient temperature for 30 minutes to form the phenoxide anion. Note: Cs_2CO_3 is preferred over K_2CO_3 for its higher solubility in organic solvents and "cesium effect," which enhances alkylation rates.
- Addition: Dropwise add 1-bromo-2-fluoroethane.
- Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or LC-MS.
- Workup: Dilute with water and extract with ethyl acetate (3x). Wash combined organics with brine to remove DMF. Dry over Na_2SO_4 and concentrate.
- Purification: Flash column chromatography (SiO_2 , gradient 0 → 20% EtOAc in Hexanes).

Yield Expectation: 75–85% isolated yield.

Visualization: Synthesis Logic

The following diagram illustrates the primary synthetic pathway and alternative routes.



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Figure 1: Convergent synthesis of **2-bromo-5-(2-fluoroethoxy)pyridine** via base-mediated alkylation.

Reactivity Profile & Downstream Applications

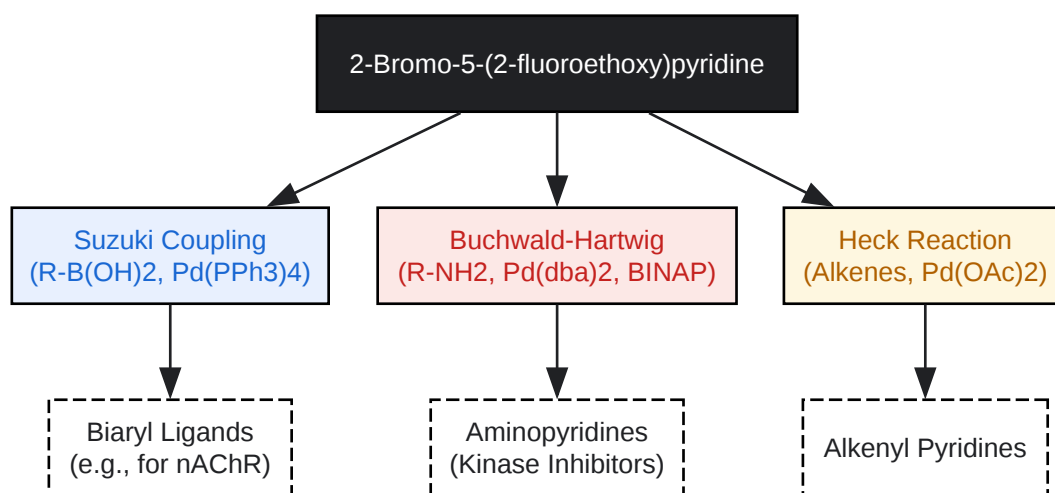
Once synthesized, **2-bromo-5-(2-fluoroethoxy)pyridine** acts as a "loaded" building block. The fluorine atom is already in place (stable isotope ¹⁹F for cold standards, or potentially ¹⁸F in radiochemistry workflows), allowing the chemist to focus on attaching the pyridine ring to the core scaffold.

Cross-Coupling Capabilities

The C2-bromine is highly susceptible to Pd-catalyzed cross-coupling. This is the primary mechanism for incorporating the fluoroethoxy-pyridine motif into drug candidates.

- Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems. Used extensively to link the pyridine to indole, quinoline, or imidazo-fused cores.
- Buchwald-Hartwig Amination: Reacts with amines to form C–N bonds, useful for creating aminopyridine derivatives.
- Stille Coupling: Reacts with organostannanes, though less common due to toxicity.

Visualization: Divergent Reactivity



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Figure 2: Divergent synthetic utility of the C2-bromo handle.

Application in Drug Discovery & PET Imaging

The "5-(2-fluoroethoxy)pyridine" motif is not random; it is a privileged structure in neurochemistry.

The "Fluorine Effect" in Medicinal Chemistry

Replacing a methoxy group (-OCH₃) with a fluoroethoxy group (-OCH₂CH₂F) often yields two critical benefits:

- **Metabolic Stability:** The electron-withdrawing fluorine atom reduces the electron density on the ether oxygen and adjacent carbons, protecting the alkyl chain from rapid oxidative dealkylation by cytochrome P450 enzymes.
- **Lipophilicity Modulation:** Fluorine alters the LogP, often improving blood-brain barrier (BBB) permeability, which is essential for CNS drugs.

Role in PET Radiotracer Development

In the context of Positron Emission Tomography, this molecule serves two distinct roles:

- **Cold Standard (¹⁹F):** It is used to validate the identity of the radioactive ¹⁸F-tracer during HPLC quality control. The retention time of the "hot" tracer must match this non-radioactive

standard.

- **Precursor Fragment:** In some strategies, the 2-fluoroethoxy chain is introduced early (as ^{18}F) onto the pyridine, which is then coupled to the rest of the molecule. However, it is more common to use the corresponding tosylate precursor for the final radiofluorination step.

Case Study: nAChR Ligands Derivatives of A-85380 (a potent nAChR agonist) often utilize the 5-(2-fluoroethoxy)pyridine moiety to create tracers like [^{18}F]Flubatine or similar analogues for imaging nicotinic acetylcholine receptors in Alzheimer's disease research.

Feature	Methoxy Analog	2-Fluoroethoxy Analog
Metabolic Half-Life	Short (Demethylation)	Extended
Receptor Affinity	High	High (often retained)
Imaging Utility	None (C-11 is short-lived)	High (F-18 $t_{1/2}$ = 110 min)

Quality Control & Characterization

For researchers synthesizing or procuring this material, the following analytical signatures validate its identity.

NMR Spectroscopy

- ^1H NMR (400 MHz, CDCl_3):
 - **Pyridine Protons:** Look for three distinct aromatic signals. The proton at C6 (adjacent to N) will be a doublet around δ 8.0–8.1 ppm. The proton at C4 will be a doublet of doublets around δ 7.2 ppm. The proton at C3 (adjacent to Br) will be a doublet around δ 7.4 ppm.
 - **Fluoroethoxy Chain:**
 - $-\text{CH}_2\text{F}$: Triplet of doublets (due to H-F coupling, $J \approx 47$ Hz) centered around δ 4.7–4.8 ppm.
 - $-\text{OCH}_2-$: Triplet of doublets (due to H-F coupling, $J \approx 27$ Hz) centered around δ 4.2–4.3 ppm.

- ^{19}F NMR: A characteristic multiplet (triplet of triplets) around δ -224 ppm (referenced to CFCl_3).

Mass Spectrometry

- MS (ESI+): Expect an $[\text{M}+\text{H}]^+$ peak at m/z 220 and 222 (1:1 ratio due to $^{79}\text{Br}/^{81}\text{Br}$ isotopes).

References

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